2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is a complex organic compound that belongs to the class of anthraquinone derivatives Anthraquinones are known for their diverse biological activities and are commonly found in natural products
Mechanism of Action
Target of Action
It’s known that the compound has demonstrated antibacterial activity againstMycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis . This suggests that the compound may target essential proteins or enzymes in these microorganisms.
Mode of Action
It’s suggested that the compound may act as an antagonist of membrane integrity and as a histidine kinase inhibitor . This means it could disrupt the cell membrane of the targeted microorganisms or inhibit the function of histidine kinases, which are critical for many cellular processes.
Result of Action
The compound has demonstrated antimicrobial activity, suggesting that it can inhibit the growth of or kill certain bacteria and fungi . This could result in the disruption of microbial colonies and potentially halt the progression of infections caused by these microorganisms.
Biochemical Analysis
Biochemical Properties
It has been used to synthesize new amino-acid derivatives of 9,10-anthraquinone . These derivatives have shown antimicrobial properties, suggesting that 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide may interact with enzymes, proteins, and other biomolecules in a way that inhibits the growth of certain bacteria and fungi .
Cellular Effects
Its antimicrobial properties suggest that it may influence cell function by disrupting the cellular processes of bacteria and fungi
Molecular Mechanism
It is known to interact with α-, β- and ω-amino acids in the synthesis of new amino-acid derivatives of 9,10-anthraquinone These interactions may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known to interact with α-, β- and ω-amino acids in the synthesis of new amino-acid derivatives of 9,10-anthraquinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide typically involves the reaction of 1-aminoanthraquinone with benzoyl chloride derivatives under controlled conditions. For instance, 2-methylbenzoyl chloride can be added dropwise to a cold solution of 1-aminoanthraquinone in dichloromethane under a nitrogen atmosphere . This reaction is usually carried out at low temperatures to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The anthraquinone moiety can undergo redox reactions.
Amidation: The compound can form amide bonds with amino acids and other amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anthraquinone derivatives, while oxidation and reduction can modify the quinone structure.
Scientific Research Applications
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide has several scientific research applications:
Antimicrobial Activity: It has shown antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis.
Antitumor and Antioxidant Research: Predicted to have potential antitumor and antioxidant properties, warranting further investigation.
Material Science: Used in the synthesis of new organic compounds with specified chemical, physical, and biological properties.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide
- N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
Uniqueness
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is unique due to its specific substitution pattern and the presence of both chloro and benzamide groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other anthraquinone derivatives.
Properties
IUPAC Name |
2-chloro-N-(9,10-dioxoanthracen-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClNO3/c22-16-10-4-3-8-14(16)21(26)23-17-11-5-9-15-18(17)20(25)13-7-2-1-6-12(13)19(15)24/h1-11H,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTNQKFXUFNLGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.